molecular formula C16H25BN2O3 B1425623 4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methyl)morpholine CAS No. 1160790-92-0

4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methyl)morpholine

Cat. No. B1425623
M. Wt: 304.2 g/mol
InChI Key: DDIPWDTXYFXZET-UHFFFAOYSA-N
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Description

This compound is a colorless to yellow liquid or semi-solid or solid . It is also known as 4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methyl)morpholine .


Synthesis Analysis

The synthesis of this compound involves the use of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . More detailed information about the synthesis process can be found in the referenced papers .


Molecular Structure Analysis

The molecular formula of this compound is C15H23BN2O3 . The molecular weight is 290.17 g/mol . The InChIKey is ZGDLVKWIZHHWIR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a colorless to yellow liquid or semi-solid or solid . The molecular weight is 290.17 g/mol . More detailed physical and chemical properties can be found in the referenced papers .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : Compounds similar to 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)morpholine are synthesized through multi-step reactions. They are characterized using techniques like FTIR, NMR spectroscopy, and mass spectrometry. Single crystals are measured by X-ray diffraction for structural analysis (Huang et al., 2021).

  • Density Functional Theory (DFT) Studies : These compounds are further investigated using DFT, which helps in understanding their molecular structures and electrostatic potentials. This approach validates the experimental data obtained from X-ray diffraction (Huang et al., 2021).

Chemical Properties and Reactions

  • Chemical Reactivity and Stability : Studies on similar compounds reveal insights into their chemical reactivity and stability. For instance, the orientation of the dioxaborolane ring and bond angles in these compounds impact their reactivity and stability, as confirmed by ab initio calculations and HOMO/LUMO analyses (Sopková-de Oliveira Santos et al., 2003).

  • Borylation Reactions : The synthesis of related compounds involves borylation reactions. This includes the Pd-catalyzed borylation of arylbromides, highlighting a significant method for obtaining such compounds (Takagi & Yamakawa, 2013).

Biological Applications

  • Antimicrobial Activities : Certain derivatives of similar compounds show antimicrobial activities. This includes the synthesis of Mannich and Schiff base derivatives, which are then evaluated for their antimicrobial properties (Bayrak et al., 2009).

  • Cytotoxicity and Antineoplastic Activity : Derivatives of these compounds have been synthesized and assessed for their inhibitory effects on CDP reductase activity, cytotoxicity in vitro, and antineoplastic activity in vivo against certain leukemias (Liu et al., 1996).

Safety And Hazards

The safety and hazards of this compound are not explicitly mentioned in the search results. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

4-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O3/c1-15(2)16(3,4)22-17(21-15)13-5-6-14(18-11-13)12-19-7-9-20-10-8-19/h5-6,11H,7-10,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIPWDTXYFXZET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20726139
Record name 4-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl}morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methyl)morpholine

CAS RN

1160790-92-0
Record name 4-[[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]methyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160790-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl}morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methyl)morpholine
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4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methyl)morpholine
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4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methyl)morpholine
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4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methyl)morpholine
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4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methyl)morpholine

Citations

For This Compound
1
Citations
AL Grillot, AL Tiran, D Shannon, E Krueger… - Journal of Medicinal …, 2014 - ACS Publications
Compound 3 is a potent aminobenzimidazole urea with broad-spectrum Gram-positive antibacterial activity resulting from dual inhibition of bacterial gyrase (GyrB) and topoisomerase …
Number of citations: 68 pubs.acs.org

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